N-(2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2-METHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which combines a triazole ring with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of N-(2-METHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the condensation of aryl (hetaryl) α-bromo ketones with thiocarbohydrazide, followed by cyclization with ortho esters in the presence of trifluoroacetic acid . Another method involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . These synthetic routes are efficient and yield the desired triazolothiadiazine derivatives under mild conditions .
Chemical Reactions Analysis
N-(2-METHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrazonoyl chlorides, ortho esters, and trifluoroacetic acid . The major products formed from these reactions are typically other triazolothiadiazine derivatives, which retain the core structure of the compound while introducing new functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its potential as an anticancer agent, showing promising results in inhibiting the growth of cancer cells . Additionally, it has demonstrated antimicrobial, antiviral, and anti-inflammatory activities, making it a valuable candidate for the development of new pharmaceuticals . In the field of enzyme inhibition, it has shown potential as an inhibitor of carbonic anhydrase, cholinesterase, and alkaline phosphatase . These properties make it a versatile compound with applications in chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of N-(2-METHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways . The compound’s ability to form hydrogen bonds with target receptors allows it to exert its pharmacological effects . For example, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation . Similarly, its antimicrobial and antiviral activities are linked to its interaction with microbial enzymes and proteins .
Comparison with Similar Compounds
N-(2-METHYLPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique among triazolothiadiazine derivatives due to its specific substitution pattern and pharmacological profile . Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share the core triazolothiadiazine structure but differ in their substitution patterns and biological activities . The unique combination of a 2-methylphenyl group and a 6-phenyl-3-propyl group in the compound of interest contributes to its distinct pharmacological properties .
Properties
Molecular Formula |
C21H23N5OS |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H23N5OS/c1-3-9-17-23-24-21-26(17)25-18(15-11-5-4-6-12-15)19(28-21)20(27)22-16-13-8-7-10-14(16)2/h4-8,10-13,18-19,25H,3,9H2,1-2H3,(H,22,27) |
InChI Key |
ZYTIRMMVWMYNGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4 |
Origin of Product |
United States |
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